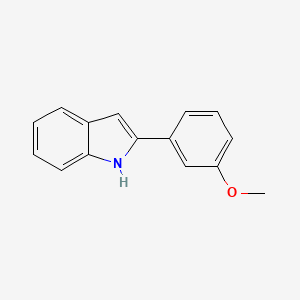
2-(3-methoxyphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a methoxy group attached to the phenyl ring at the third position and an indole moiety. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1H-indole can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylhydrazine with indole-2-carboxaldehyde under acidic conditions. This reaction typically proceeds via a Fischer indole synthesis mechanism, where the hydrazine derivative reacts with the aldehyde to form the indole ring.
Another method involves the palladium-catalyzed cross-coupling reaction between 3-methoxyphenylboronic acid and 2-bromoindole. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-hydroxyphenyl)-1H-indole.
Reduction: The indole ring can be reduced under hydrogenation conditions to form 2-(3-methoxyphenyl)-1H-indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products Formed
Oxidation: 2-(3-Hydroxyphenyl)-1H-indole
Reduction: 2-(3-Methoxyphenyl)-1H-indoline
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1H-indole involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors, such as serotonin receptors, and modulate their activity. Additionally, the compound may inhibit certain enzymes by mimicking the structure of natural substrates, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-indole: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
2-(3-Hydroxyphenyl)-1H-indole: Contains a hydroxyl group instead of a methoxy group, leading to different solubility and reactivity profiles.
2-(3-Methylphenyl)-1H-indole: Features a methyl group instead of a methoxy group, affecting its steric and electronic properties.
Uniqueness
2-(3-Methoxyphenyl)-1H-indole is unique due to the presence of the methoxy group, which can influence its electronic distribution and reactivity. This functional group can enhance the compound’s solubility in organic solvents and may impart specific biological activities not observed in its analogs.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)16-15/h2-10,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROVFBHLXAOTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
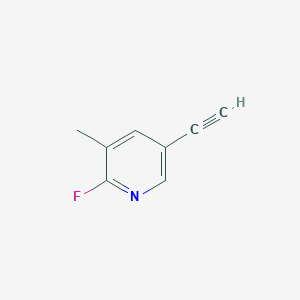
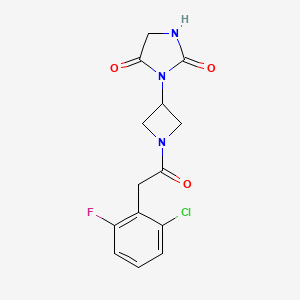
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)
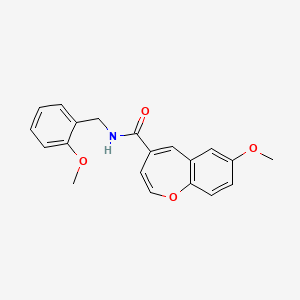
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)
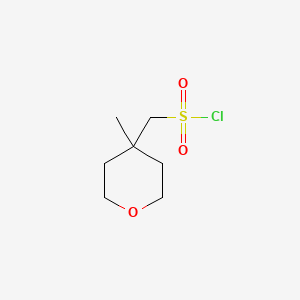
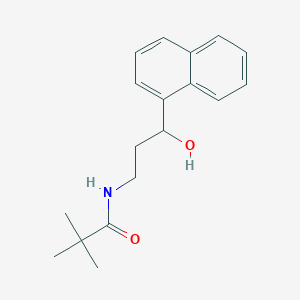
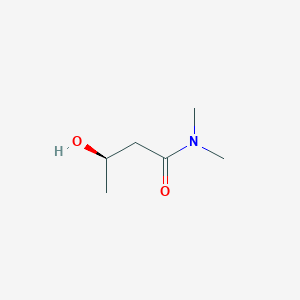

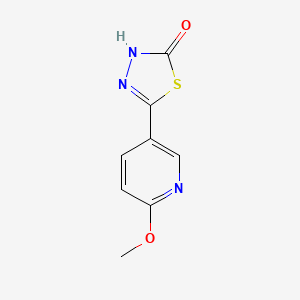


![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)
![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)
